4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Overview
Description
“4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid” is a chemical compound with a molecular weight of 265.31 . It is also known as the Boc protected form of 4-(Aminomethyl)benzoic Acid . It is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
The compound can be synthesized from 4-(Aminomethyl)benzoic acid by stirring it with BoC2O in water and tetrahydrofuran (THF) at room temperature . Sodium bicarbonate solution is added until pH 6 is reached and the reaction is allowed to stir for 16 hours .Molecular Structure Analysis
The IUPAC name of the compound is 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoic acid . The InChI code is 1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) .Chemical Reactions Analysis
The compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.31 . The search results do not provide further information on the physical and chemical properties of the compound.Scientific Research Applications
Synthesis of Amino Acid Derivatives : It's used in the synthesis of various amino acid derivatives, such as (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, which is synthesized from L-aspartic acid (Yoshida et al., 1996).
Preparation of β-Amino Acid Derivatives : This compound is utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives, which are important in organic chemistry (Davies et al., 1997).
Conformational Studies in Peptide Chemistry : It is used in studies examining the role of N-methylation as a determinant of peptide conformation, as seen in the crystal structure analysis of compounds like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine (Jankowska et al., 2002).
Dendrimer Synthesis : It's used in the creation of novel amino acid-based dendrimers, which have applications in nanotechnology and materials science (Mulders et al., 1997).
Synthesis of Protected Dipeptides : This compound is important in synthesizing protected dipeptides, which are crucial in peptide synthesis and drug development (Gebreslasie et al., 2011).
Pharmaceutical Intermediate Synthesis : It is used in the synthesis of pharmaceutical intermediates like 2-[N-(tert-Butoxycarbonyl)amino]-4-pyridinecarbaldehyde (BerlinMichael et al., 2007).
Preparation of Non-Proteinogenic Amino Acids : It is instrumental in the synthesis of non-proteinogenic amino acids for potential biological activity or conformational studies (Abreu et al., 2003).
Safety And Hazards
The compound is classified as a chemical product. When handling it, appropriate personal protective equipment such as protective gloves, eyewear, and masks should be worn . Skin contact and inhalation of the powder should be avoided . If contact occurs, the area should be rinsed immediately with plenty of water .
properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKHBRDWRIIROP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357455 | |
Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid | |
CAS RN |
33233-67-9 | |
Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)benzoic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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